molecular formula C10H15BF3KO B13458609 Potassium trifluoro[3-(oxan-4-yl)bicyclo[1.1.1]pentan-1-yl]boranuide

Potassium trifluoro[3-(oxan-4-yl)bicyclo[1.1.1]pentan-1-yl]boranuide

Cat. No.: B13458609
M. Wt: 258.13 g/mol
InChI Key: RSXXJSJVAGOLDN-UHFFFAOYSA-N
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Description

Potassium trifluoro[3-(oxan-4-yl)bicyclo[1.1.1]pentan-1-yl]boranuide is a chemical compound that belongs to the class of bicyclo[1.1.1]pentane derivatives. These compounds are known for their unique three-dimensional structure, which imparts significant stability and reactivity. The presence of the oxan-4-yl group and the trifluoroborate moiety further enhances its chemical properties, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro[3-(oxan-4-yl)bicyclo[1.1.1]pentan-1-yl]boranuide typically involves the functionalization of the bicyclo[1.1.1]pentane framework. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butane, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellane . The reaction conditions often require the use of electron-withdrawing groups and leaving groups to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic approaches such as carbene insertion and radical addition. These methods are chosen for their practicality and scalability, allowing for the efficient production of the compound in large quantities .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro[3-(oxan-4-yl)bicyclo[1.1.1]pentan-1-yl]boranuide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

    Substitution: The trifluoroborate moiety can undergo substitution reactions with different nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted bicyclo[1.1.1]pentane compounds.

Scientific Research Applications

Potassium trifluoro[3-(oxan-4-yl)bicyclo[1.1.1]pentan-1-yl]boranuide has several scientific research applications:

Mechanism of Action

The mechanism of action of potassium trifluoro[3-(oxan-4-yl)bicyclo[1.1.1]pentan-1-yl]boranuide involves its interaction with specific molecular targets and pathways. The trifluoroborate moiety can participate in various chemical reactions, facilitating the formation of new bonds and the modification of existing structures. The bicyclo[1.1.1]pentane framework provides stability and rigidity, allowing the compound to interact with biological molecules in a specific manner.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium trifluoro[3-(oxan-4-yl)bicyclo[1.1.1]pentan-1-yl]boranuide is unique due to the presence of the oxan-4-yl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C10H15BF3KO

Molecular Weight

258.13 g/mol

IUPAC Name

potassium;trifluoro-[3-(oxan-4-yl)-1-bicyclo[1.1.1]pentanyl]boranuide

InChI

InChI=1S/C10H15BF3O.K/c12-11(13,14)10-5-9(6-10,7-10)8-1-3-15-4-2-8;/h8H,1-7H2;/q-1;+1

InChI Key

RSXXJSJVAGOLDN-UHFFFAOYSA-N

Canonical SMILES

[B-](C12CC(C1)(C2)C3CCOCC3)(F)(F)F.[K+]

Origin of Product

United States

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